6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one
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Overview
Description
6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one typically involves the reaction of a pyrimidinone derivative with a thioester. The reaction conditions may include:
Reagents: Pyrimidinone derivative, thioester, base (e.g., sodium hydroxide)
Solvents: Organic solvents such as ethanol or dimethyl sulfoxide (DMSO)
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions at the pyrimidinone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted pyrimidinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication or transcription
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-thiouracil: Known for its antithyroid activity
4-phenyl-2-thioxo-1,2-dihydropyrimidin-5(6H)-one: Studied for its potential anticancer properties
Uniqueness
6-methyl-4-((2-oxo-2-phenylethyl)thio)pyrimidin-2(1H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-7-12(15-13(17)14-9)18-8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCWDFYKJVUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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